molecular formula C8H10BrN3O B8382003 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide

5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide

Cat. No.: B8382003
M. Wt: 244.09 g/mol
InChI Key: MFUJVCJMAJBNKC-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide

InChI

InChI=1S/C8H10BrN3O/c1-3-12(2)8(13)7-10-4-6(9)5-11-7/h4-5H,3H2,1-2H3

InChI Key

MFUJVCJMAJBNKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-pyrimidine-2-carbonyl chloride (1600 mg, 7.225 mmol) was dissolved in dichloromethane (25 ml) and triethylamine (4.03 ml, 28.9 mmol) was added followed by ethyl-methyl-amine (0.68 mL, 7.92 mmol). The reaction was stirred at room temperature under nitrogen for 16 ours, after which time, LCMS indicated completion. The mixture was diluted with dichloromethane (50 ml) and washed with water (50 ml) followed by 10% citric acid (50 ml) and brine (50 ml). The organic layer was separated and dried over MgSO4, the residue was filtered and the solvent was removed in vacuo to afford the title compound 5-bromo-N-ethyl-N-methylpyrimidine-2-carboxamide (SM-3): (1.4 g, 79.4%) as a brown oil.
Quantity
1600 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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